

Foreword: The Rise of a Privileged Scaffold

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Compound of Interest

Compound Name: **S,S-diethyl-sulfoximine**

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For decades since its initial discovery, the sulfoximine functional group remained a niche curiosity within the vast landscape of organic chemistry. However, a recent renaissance has propelled this unique sulfur(VI) moiety to the forefront of modern drug discovery and synthetic methodology.^[1] Its distinctive combination of a stable, tetrahedral sulfur center, hydrogen bond donor and acceptor capabilities, and its role as a versatile bioisostere for common functional groups like sulfones and amides has captured the attention of medicinal chemists and process scientists alike.^{[2][3]}

This guide focuses on a foundational member of this class: **S,S-diethyl-sulfoximine**. While complex, polyfunctional sulfoximines often feature in late-stage clinical candidates, a deep understanding of this simple, symmetrical dialkyl variant provides an essential baseline for appreciating the fundamental chemistry, reactivity, and potential of the entire class. As a senior application scientist, my objective is not merely to list data but to provide a causal narrative, connecting the structural and electronic properties of **S,S-diethyl-sulfoximine** to its practical applications and handling.

Part 1: Synthesis and Structural Elucidation

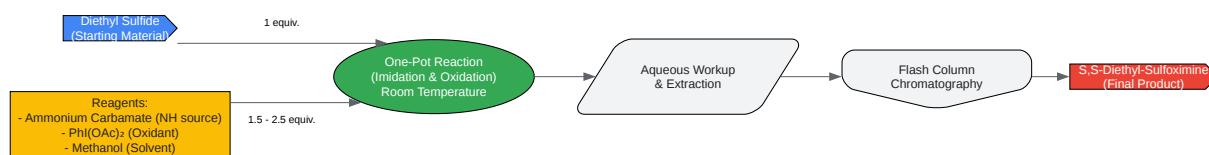
The construction of the sulfoximine core is a critical first step. Modern synthetic methods have evolved from harsh, classical conditions to milder, more functional-group-tolerant protocols, making these scaffolds more accessible than ever.

Contemporary Synthetic Pathways

The most direct and widely adopted strategy for preparing simple, unprotected (NH) sulfoximines involves a one-pot imidation and oxidation of the corresponding sulfide. This

approach avoids the isolation of intermediate sulfoxides or sulfilimines, streamlining the process significantly.

A state-of-the-art, metal-free protocol utilizes readily available reagents: a sulfide, an ammonia source (such as ammonium carbamate), and a hypervalent iodine reagent as the oxidant.[\[2\]](#)[\[3\]](#) The proposed mechanism involves the in-situ formation of a highly reactive iminoiodinane, which reacts directly with the sulfur center to forge the S-N bond, followed by oxidation to the final sulfoximine state.[\[2\]](#)



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Caption: General workflow for the one-pot synthesis of **S,S-diethyl-sulfoximine**.

Physicochemical and Spectroscopic Profile

Understanding the core physical and spectroscopic properties is fundamental to the successful application and characterization of any chemical entity. While specific experimental data for **S,S-diethyl-sulfoximine** is sparse in the literature, a reliable profile can be constructed from data on close structural analogs like S,S-dibutyl-sulfoximine and general knowledge of the functional group.[\[4\]](#)[\[5\]](#)

Table 1: Core Physicochemical Properties of **S,S-Diethyl-Sulfoximine**

Property	Value / Description	Source / Rationale
Molecular Formula	C ₄ H ₁₁ NOS	Calculated
Molecular Weight	121.20 g/mol	Calculated
CAS Number	92523-32-5	[6]
Appearance	Expected to be a colorless oil or low-melting solid.	Based on analogs like dibutyl sulfoximine (oil) and diphenyl sulfoximine (solid).[4]
Solubility	Expected to be soluble in water and polar protic solvents.	The sulfoximine moiety is highly polar and capable of H-bonding, conferring aqueous solubility.[7][8]
pKaH (Protonated form)	Estimated ~11 in MeCN.	Extrapolated from S,S-dimethyl-sulfoximine (pKaH = 11.24 in MeCN).[9] This indicates weak basicity.
pKa (NH proton)	Estimated ~32-35 in MeCN.	The NH proton is weakly acidic, significantly less so than an alcohol but suitable for deprotonation by strong bases. [9][10]

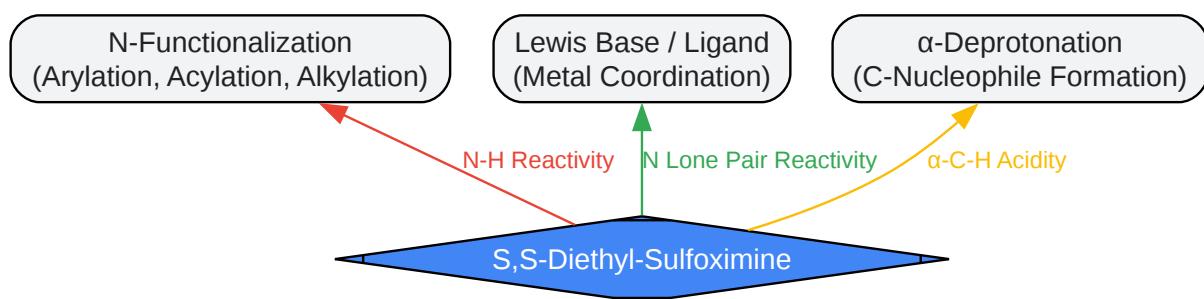
Spectroscopic Signatures:

- ¹H NMR: The proton spectrum is expected to be simple and diagnostic.
 - δ ~3.0-3.2 ppm (quartet, 4H): The two methylene groups (-CH₂-) adjacent to the chiral sulfur center. They are diastereotopic and may present as a more complex multiplet.
 - δ ~2.5-3.5 ppm (broad singlet, 1H): The N-H proton. The broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.[11]
 - δ ~1.3-1.5 ppm (triplet, 6H): The two terminal methyl groups (-CH₃).

- ^{13}C NMR:
 - $\delta \sim 45\text{-}50 \text{ ppm}$: The methylene carbons ($-\text{CH}_2-$).
 - $\delta \sim 7\text{-}9 \text{ ppm}$: The methyl carbons ($-\text{CH}_3$).
- Infrared (IR) Spectroscopy:
 - $\sim 3270 \text{ cm}^{-1}$: A characteristic sharp to medium peak for the N-H stretch.[11]
 - $\sim 1220 \text{ cm}^{-1}$ & $\sim 1100 \text{ cm}^{-1}$: Strong absorptions corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry with electrospray ionization (HRMS-ESI) is the definitive method for confirmation. The expected primary ion would be the protonated molecular ion, $[\text{M}+\text{H}]^+$, at $\text{m/z } 122.0634$.[11]

Part 2: Chemical Reactivity and Synthetic Utility

The utility of **S,S-diethyl-sulfoximine** stems from the distinct reactivity of its three key structural components: the N-H bond, the α -protons, and the nitrogen lone pair. This "triumvirate of reactivity" allows it to be used in a diverse array of chemical transformations.



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Caption: Key reactive sites of the **S,S-diethyl-sulfoximine** core.

N-H Functionalization

The nitrogen atom can be readily functionalized. While its acidity is low, the NH proton can be removed by strong bases, or it can participate in coupling reactions. This allows for the synthesis of N-aryl, N-acyl, and N-alkyl derivatives, dramatically expanding the structural diversity accessible from the parent compound.[8]

α -Carbon Acidity

The protons on the carbons adjacent to the sulfur atom are weakly acidic due to the electron-withdrawing nature of the sulfoximidoyl group. Deprotonation with a strong base like n-butyllithium generates a stabilized carbanion. This carbanion is a potent C-nucleophile, capable of reacting with a wide range of electrophiles, enabling α -alkylation, α -acylation, and other carbon-carbon bond-forming reactions.[8]

Role in Medicinal Chemistry and Drug Development

The sulfoximine moiety is increasingly valued as a "bioisostere" — a substituent that mimics the steric and electronic properties of another group while potentially improving the pharmacokinetic profile of a drug candidate.[1]

- **Sulfone/Sulfonamide Mimic:** It can replace sulfone or sulfonamide groups, maintaining or improving biological activity while altering properties like solubility and metabolic stability. The key difference is the introduction of a chiral center and a hydrogen bond donor/acceptor site.[2][3]
- **Improved Physicochemical Properties:** Replacing a less polar group with a sulfoximine can increase aqueous solubility and polarity, which is often beneficial for drug candidates.[1] For example, studies have shown that replacing certain amine groups with a sulfoximine can lead to significantly improved metabolic stability in liver microsomes.[1]

Part 3: Experimental Protocols and Safety

Trustworthy science relies on reproducible, self-validating protocols. The following is a representative, generalized procedure for the synthesis of a simple S,S-dialkyl-sulfoximine from its corresponding sulfide, based on established modern methodologies.[3][11]

Protocol: One-Pot Synthesis of S,S-Diethyl-Sulfoximine

Objective: To prepare **S,S-diethyl-sulfoximine** from diethyl sulfide in a single, efficient step.

Materials:

- Diethyl sulfide (1.0 equiv.)
- Ammonium carbamate (1.5 equiv.)
- (Diacetoxyiodo)benzene $[\text{PhI}(\text{OAc})_2]$ (2.1 equiv.)
- Methanol (MeOH), HPLC grade (to constitute a 0.5 M solution with respect to the sulfide)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl sulfide (1.0 equiv.) and ammonium carbamate (1.5 equiv.).
- Solvent Addition: Add sufficient methanol to achieve a 0.5 M concentration of the sulfide.
- Initiation: Add (diacetoxyiodo)benzene (2.1 equiv.) to the stirring suspension in one portion. The flask should be open to the atmosphere.
- Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The reaction is typically complete within 1-2 hours. Monitor progress by Thin-Layer Chromatography (TLC) [Eluent: 9:1 DCM/MeOH], visualizing with potassium permanganate stain. The starting sulfide will be less polar than the highly polar sulfoximine product.

- Quench and Extraction: Upon completion, remove the methanol under reduced pressure. To the resulting residue, add ethyl acetate and saturated aqueous NaHCO_3 to neutralize the acetic acid byproduct.
- Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the combined organic layers over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure **S,S-diethyl-sulfoximine**.

Safety and Handling

While **S,S-diethyl-sulfoximine** itself does not have an extensive safety profile, data from analogous sulfoximines and the reagents used in its synthesis dictate stringent safety measures.[7][12]

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
- Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors or direct contact with skin and eyes. Sulfoximines as a class may cause skin, eye, and respiratory irritation.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
- Reagent Hazards: (Diacetoxyiodo)benzene is an oxidizing agent and an irritant. Diethyl sulfide is flammable and has a strong odor. Handle all reagents with appropriate care.

Conclusion

S,S-Diethyl-sulfoximine, while structurally simple, embodies the core chemical principles that make the sulfoximine scaffold so compelling. Its accessible synthesis, predictable

spectroscopic profile, and versatile reactivity at its nitrogen, α -carbon, and sulfur centers provide a robust platform for further chemical exploration. For researchers in drug discovery and synthetic chemistry, a firm grasp of these fundamental properties is the key to unlocking the full potential of this increasingly important functional group.

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